molecular formula C25H34O8 B1514442 (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid CAS No. 827019-65-8

(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1514442
CAS No.: 827019-65-8
M. Wt: 462.5 g/mol
InChI Key: WTOYIEKXMIILRQ-HMAFJQTKSA-N
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Description

(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: 7-keto DHEA , is a steroid hormone closely related to dehydroepiandrosterone (DHEA). It is a naturally occurring compound in the human body and has distinct biological effects compared to DHEA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from DHEA. The process involves the oxidation of DHEA to form 7-keto DHEA. This reaction typically requires an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 7-keto DHEA involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The primary reaction involves the oxidation of DHEA to form 7-keto DHEA.

  • Reduction: Reduction reactions are less common but can be used to convert 7-keto DHEA back to DHEA or other related compounds.

  • Substitution: Substitution reactions can be used to modify the functional groups on the steroid backbone.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 7-keto DHEA is the major product.

  • Reduction: DHEA and other reduced forms of the compound.

  • Substitution: Various derivatives depending on the substituents used.

Scientific Research Applications

(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: has several scientific research applications:

  • Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

  • Biology: It plays a role in the regulation of various biological processes, including immune function and metabolism.

  • Medicine: It has potential therapeutic applications in the treatment of conditions such as adrenal insufficiency and metabolic disorders.

  • Industry: It is used in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: is similar to other steroid hormones such as DHEA, testosterone, and estradiol. it has unique properties that distinguish it from these compounds:

  • DHEA: While both are steroid hormones, 7-keto DHEA has a keto group at the 7th carbon, which alters its biological activity.

  • Testosterone: 7-keto DHEA is less potent than testosterone but has similar effects on muscle mass and strength.

  • Estradiol: It has different effects on estrogen receptors compared to estradiol.

Comparison with Similar Compounds

  • Dehydroepiandrosterone (DHEA)

  • Testosterone

  • Estradiol

  • Cortisol

  • Progesterone

This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its ability to influence various biological processes highlights its importance in both health and disease.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYIEKXMIILRQ-HMAFJQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747208
Record name (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827019-65-8
Record name (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
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(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 5
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 6
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

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